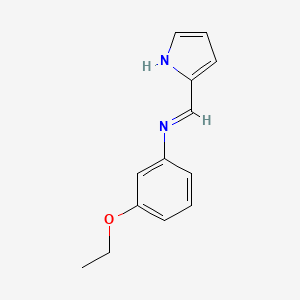
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and 3-ethoxyaniline Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline typically involves the condensation reaction between pyrrole-2-carbaldehyde and 3-ethoxyaniline. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours at a temperature of around 65°C to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the Schiff base, potentially leading to secondary amines.
Substitution: Substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as an anticancer agent, as Schiff bases have shown promise in inhibiting cancer cell growth.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its ability to form stable structures.
Wirkmechanismus
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity is believed to result from its ability to bind to bacterial proteins, inhibiting their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Similar Schiff base with a methoxy group instead of an ethoxy group.
N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline: Another Schiff base with a methoxy group at a different position on the aniline ring.
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and ability to form complexes with metal ions, making it distinct from its methoxy-substituted counterparts .
Eigenschaften
CAS-Nummer |
145627-45-8 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.268 |
IUPAC-Name |
3-ethoxy-N-(pyrrol-2-ylidenemethyl)aniline |
InChI |
InChI=1S/C13H14N2O/c1-2-16-13-7-3-5-11(9-13)15-10-12-6-4-8-14-12/h3-10,15H,2H2,1H3 |
InChI-Schlüssel |
GQBHXPXRILDLPB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC=C2C=CC=N2 |
Synonyme |
Benzenamine, 3-ethoxy-N-(1H-pyrrol-2-ylmethylene)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















